2-Phenethylbenzofuran
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Overview
Description
H10O. It belongs to the class of substituted benzofurans, where a phenyl group serves as the substituent. This compound occurs naturally and has been isolated from various plants, including Artocarpus pithecogallus, legumes, and mulberries .
Preparation Methods
Chemical Reactions Analysis
Reactivity: 2-Phenethylbenzofuran undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Properties: Researchers have explored 2-phenylbenzofuran derivatives as potential antioxidant drugs.
Butyrylcholinesterase Inhibition: It has been studied for its inhibitory effects on butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.
Leishmaniasis Treatment: Investigations into its efficacy against leishmaniasis, a parasitic disease, are ongoing.
Mechanism of Action
- The precise mechanism by which 2-phenethylbenzofuran exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness compared to other compounds is challenging due to limited data.
Similar Compounds: While I don’t have an exhaustive list, related compounds include benzofuran derivatives and other natural products.
Properties
CAS No. |
40485-03-8 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-9,12H,10-11H2 |
InChI Key |
LJTLAJDWMVIPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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